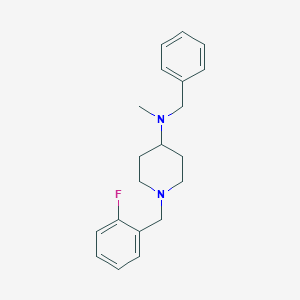![molecular formula C24H33N3OS B247609 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine involves its binding to specific receptors in the brain, including the serotonin receptor and the dopamine receptor. This binding leads to the modulation of neurotransmitter activity, which can have a therapeutic effect on the brain.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of mood, and the reduction of anxiety and depression symptoms. Additionally, 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine has been shown to have neuroprotective properties, which can help protect the brain from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
One of the significant advantages of using 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine in lab experiments is its ability to modulate neurotransmitter activity, which can help researchers better understand the underlying mechanisms of anxiety and depression. However, one of the limitations of using 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine in lab experiments is its potential for toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine in scientific research. One potential direction is the development of new therapeutic agents based on the structure of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine. Additionally, further research is needed to better understand the underlying mechanisms of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine's therapeutic effects and to identify potential new applications for this compound. Finally, future research should focus on optimizing the synthesis method for 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine to improve its purity and yield.
Conclusion:
In conclusion, 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The synthesis method of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-[4-(methylsulfanyl)benzyl]piperidin-4-amine. 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter activity and the reduction of anxiety and depression symptoms. Future research should focus on developing new therapeutic agents based on the structure of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine and optimizing the synthesis method for this compound.
合成法
The synthesis of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-[4-(methylsulfanyl)benzyl]piperidin-4-amine in the presence of a suitable catalyst. The resulting product is purified through a series of chromatographic techniques to obtain pure 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine.
科学的研究の応用
1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine has been the subject of several scientific studies due to its potential therapeutic properties. One of the significant applications of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine is its use in the treatment of anxiety and depression. Studies have shown that 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine can modulate the activity of certain neurotransmitters in the brain, which can help alleviate symptoms of anxiety and depression.
特性
分子式 |
C24H33N3OS |
|---|---|
分子量 |
411.6 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-4-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C24H33N3OS/c1-28-24-6-4-3-5-23(24)27-17-15-26(16-18-27)21-11-13-25(14-12-21)19-20-7-9-22(29-2)10-8-20/h3-10,21H,11-19H2,1-2H3 |
InChIキー |
SJZCJEYYOCPIIE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=C(C=C4)SC |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=C(C=C4)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)
![1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247533.png)
![1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
![1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone](/img/structure/B247535.png)
![4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B247537.png)
![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)
![1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247540.png)

![4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)

![2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247546.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)